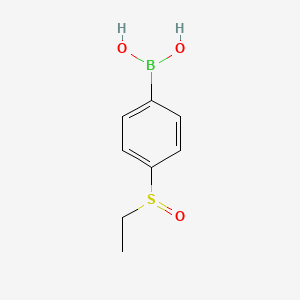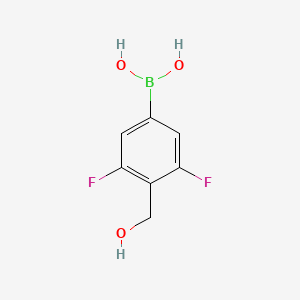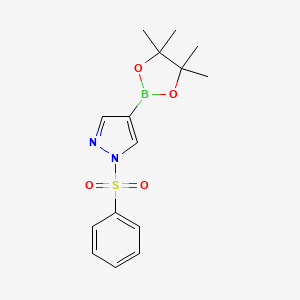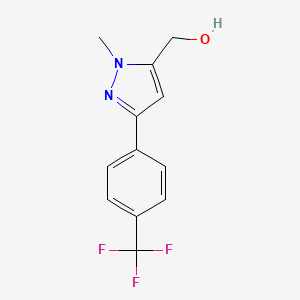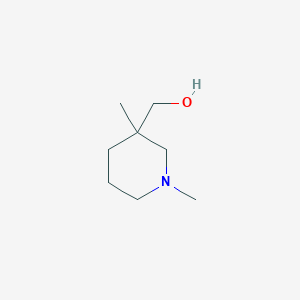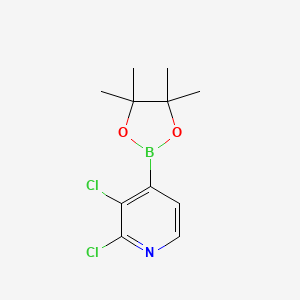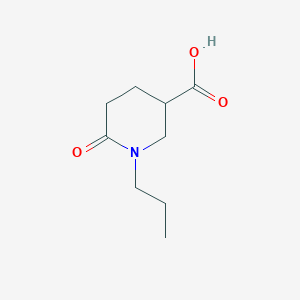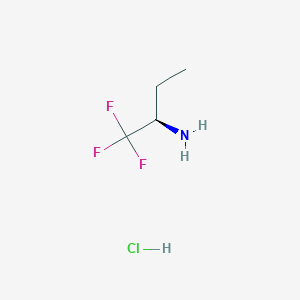
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
Übersicht
Beschreibung
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin is a porphyrin derivative with the molecular formula C44H26N8O8 . It is a macrocyclic compound that has been the focus of attention due to its potential applications in various fields .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of new derivatives of tetrakis (4-carboxyphenyl)porphyrin, which were examined using UV-Vis absorption and fluorescence spectroscopy .Chemical Reactions Analysis
This compound has been used in the development of sensors for the detection of gases like H2S and ethanediamine . It has also been used in the preparation of metal complexes for catalyzing the electrochemical oxygen reduction reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 215.1±0.3 cm3, and a polar surface area of 241 Å2 . It also has a high molecular weight of 794.726 Da .Wissenschaftliche Forschungsanwendungen
Potentiometric Investigations
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin has been investigated potentiometrically, revealing its basic properties in nitrobenzene solvent. The study found that the basicity of this compound decreases proportionally with the addition of nitro groups, indicating a significant influence of peripheral substituents on the porphyrin core (Gündüz, Gündüz, & Hayvalı, 1999).
Cytotoxic Activities Against Cancer Cells
A study explored the cytotoxic activities of various porphyrin derivatives, including this compound, against cancer cell lines. These compounds exhibited selective growth inhibition activities, suggesting their potential as marginally active compounds in cancer treatment (Kurniawan et al., 2018).
Spectrophotometric Determination
This compound has been used for the highly sensitive spectrophotometric determination of nitrite in natural waters. The study highlights its capability to produce significant spectral changes upon reaction with nitrite ions, making it effective for environmental analysis (Kawakami & Igarashi, 1996).
Photostability and Photodynamic Antimicrobial Activity
Research on this compound demonstrated its significant photostability and effective photodynamic antimicrobial activity. The compound showed more potent activity against Pseudomonas aeruginosa than Bacillus subtilis under visible light irradiation (Rahimi et al., 2016).
Boron Neutron Capture Therapy (BNCT)
This porphyrin compound and its metal complexes were used in a one-step synthesis of boronated porphyrins. These derivatives have potential applications in anticancer BNCT, demonstrating the versatility of this compound in therapeutic contexts (Zaitsev et al., 2009).
Porphyrin-Based Metal-Organic Frameworks
This compound was used in the development of porphyrin-based metal-organic frameworks. These materials showcased effective heterogeneous catalysis and chemosensing capabilities for nitroaromatic compounds, highlighting its multifunctional applications (Pereira et al., 2018).
Fluorescent Chemosensor for Ru3+ Determination
The compound was synthesized and used as a fluorescent chemosensor for the determination of Ru3+. Its response was reported in the form of fluorescence quenching, demonstrating its potential in quantitative analysis of specific ions (Kangwanwong et al., 2012).
Wirkmechanismus
Target of Action
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) is a synthetic porphyrin that has been shown to interact with various targets. It has been used as a sensor for the detection of hydrogen sulfide (H2S) and ethanediamine gases . Additionally, it has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacterial strains .
Mode of Action
TNPP’s mode of action is primarily based on its interaction with its targets. For instance, as a gas sensor, TNPP is immobilized in a Nafion membrane and deposited onto an optical waveguide glass slide. The absorption spectrum of TNPP changes upon exposure to H2S and ethanediamine gases, allowing for their detection .
Biochemical Pathways
It’s known that porphyrins are frequently employed in photodynamic therapy (pdt), a non-invasive technique primarily utilized to treat subcutaneous cancers . The porphyrin molecule absorbs light of a specific wavelength, which leads to the generation of reactive oxygen species (ROS) that can damage cellular components .
Result of Action
The result of TNPP’s action depends on its application. As a gas sensor, TNPP allows for the detection of H2S and ethanediamine gases . In terms of antimicrobial activity, TNPP has been shown to inhibit the growth of certain bacterial strains . In the context of PDT, the activation of porphyrin molecules can lead to the generation of ROS, which can induce cell death .
Action Environment
The action, efficacy, and stability of TNPP can be influenced by various environmental factors. For instance, the performance of TNPP as a gas sensor may be affected by factors such as temperature, humidity, and the presence of other gases . In the context of PDT, factors such as light intensity, oxygen concentration, and pH can influence the efficacy of porphyrin-based photosensitizers .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin plays a crucial role in biochemical reactions, particularly in photodynamic therapy and as a fluorescent probe for imaging and diagnostics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA, affecting cell viability . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the biomolecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit photodynamic antimicrobial activity, significantly reducing the viability of certain bacterial strains under visible light irradiation. Additionally, its interaction with DNA can lead to changes in gene expression, further impacting cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form stable complexes with biomolecules, leading to enzyme inhibition or activation. For instance, its binding to DNA can inhibit the replication process, thereby affecting cell proliferation . Additionally, the compound’s photodynamic properties enable it to generate reactive oxygen species upon light activation, which can induce oxidative stress and damage cellular components.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors in its application. Studies have shown that this compound maintains its stability under specific conditions, such as storage under inert gas at low temperatures . Long-term effects on cellular function have been observed, particularly in in vitro studies where prolonged exposure to the compound can lead to sustained changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have reported selective growth inhibition activities against cancer cell lines, suggesting potential therapeutic applications at specific dosages. High doses may result in significant cytotoxicity and adverse effects on normal tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolic flux can influence the levels of metabolites, thereby affecting cellular metabolism. The compound’s interaction with nitrite ions, for example, has been utilized in spectrophotometric determination, highlighting its role in environmental analysis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, its ability to bind to DNA suggests a potential for nuclear localization, impacting gene expression and cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, such as the nucleus or mitochondria. This localization is crucial for its role in photodynamic therapy and other biomedical applications .
Eigenschaften
IUPAC Name |
5,10,15,20-tetrakis(4-nitrophenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45,48H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHZCBQLLFLQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22843-73-8 | |
| Record name | Tetra(p-nitrophenyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022843738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial properties of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin?
A1: Research has shown that both this compound (TNPP) and its zinc complex (ZnTNPP) exhibit photodynamic antimicrobial activity (PACT) against Pseudomonas aeruginosa and Bacillus subtilis. [] This activity was observed under visible light irradiation, suggesting potential applications in photodynamic therapy. Interestingly, both compounds displayed higher efficacy against P. aeruginosa compared to B. subtilis in nutrient agar. [] Further research is needed to understand the specific mechanisms underlying this difference in activity.
Q2: How does the structure of this compound contribute to its catalytic properties?
A2: this compound can be used as a building block for porous covalent ionic frameworks (CIFs). [] By reacting TNPP with linkers like 3,8-diamino-6-phenylphenanithridine or 5,5'-diamino-2,2'-bipyridine and subsequently ionizing and metalizing the framework, highly porous materials with catalytic properties are obtained. The nitro groups and the central porphyrin ring offer possibilities for further functionalization and tuning of the catalytic activity. For example, Zn-containing CIFs derived from TNPP were shown to efficiently catalyze the cycloaddition of propylene oxide with carbon dioxide to produce propylene carbonate. [] The high surface area, tunable Br:metal ratio, and synergistic interactions between Lewis acidic metal sites and nucleophilic Br- ions contribute to the excellent catalytic performance of these materials. []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Common spectroscopic methods employed for characterizing this compound include UV-Vis, FT-IR, and H NMR spectroscopy. [] UV-Vis spectroscopy is particularly helpful in identifying porphyrins due to their characteristic absorption bands. FT-IR provides information about the vibrational modes of the molecule, aiding in identifying functional groups. H NMR spectroscopy provides insights into the proton environments within the molecule, further confirming its structure.
Q4: What is known about the stability of this compound?
A4: Studies have shown that this compound and its zinc complex demonstrate significant stability under visible light irradiation in nutrient broth media. [] This photostability is crucial for applications like photodynamic therapy, where prolonged light exposure is required for effective treatment. Further research is needed to evaluate its stability in other solvents and under different conditions relevant to its potential applications.
Q5: What are the potential applications of this compound in materials science?
A5: The unique structure and properties of this compound make it a promising candidate for various materials science applications. For example, its ability to form highly porous CIFs with tunable properties has significant implications for catalysis, gas storage, and sensing. [] Additionally, its photophysical properties make it attractive for applications in optoelectronic devices, such as organic solar cells and light-emitting diodes. Further research is needed to explore its full potential in these areas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)
